molecular formula C19H16N2O3S B6515812 2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 912791-51-6

2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B6515812
CAS No.: 912791-51-6
M. Wt: 352.4 g/mol
InChI Key: IBZGQMUPUDBQQG-UHFFFAOYSA-N
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Description

The compound “2-(3-ethoxyphenyl)-9-hydroxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule. It is related to the class of compounds known as thieno[3,4-d]pyrimidin-4(3H)-thiones . These compounds have been studied for their potential as photosensitizers for cancer cells .


Synthesis Analysis

The synthesis of related compounds often involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This process is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds . Another method involves the use of Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of this compound and related compounds can be analyzed using computational tools . These tools can help identify their molecular and electronic behavior . The methoxyphenyl rings are perpendicular to the pyrimidine-2(1H)-thione rings with dihedral angles of 81.20 and 79.85° .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be complex. For example, it has been demonstrated that thieno[3,4-d]pyrimidin-4(3H)-thione efficiently populates the long-lived and reactive triplet state generating singlet oxygen with a quantum yield of about 80% independent of solvent .

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available literature, related compounds have been studied for their potential as photosensitizers for cancer cells . They work both in the presence and absence of molecular oxygen and can be readily incorporated into DNA and RNA .

Future Directions

The future directions for research on this compound and related compounds could include further investigation into their potential as photosensitizers for cancer cells . Additionally, their potential for incorporation into DNA and RNA could be explored further .

Properties

IUPAC Name

2-(3-ethoxyphenyl)-9-hydroxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-2-23-13-7-3-6-12(9-13)17-20-18-14(19(25)21-17)10-11-5-4-8-15(22)16(11)24-18/h3-9,22H,2,10H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZGQMUPUDBQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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